TAAR1 agonist 3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

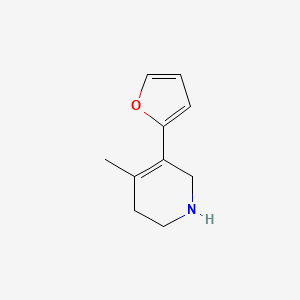

Formule moléculaire |

C10H13NO |

|---|---|

Poids moléculaire |

163.22 g/mol |

Nom IUPAC |

5-(furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridine |

InChI |

InChI=1S/C10H13NO/c1-8-4-5-11-7-9(8)10-3-2-6-12-10/h2-3,6,11H,4-5,7H2,1H3 |

Clé InChI |

IFOJHFGHSRFDPD-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(CNCC1)C2=CC=CO2 |

Origine du produit |

United States |

Foundational & Exploratory

TAAR1 agonist 3 synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of the TAAR1 Agonist Ulotaront

This guide provides a comprehensive overview of the synthesis and characterization of Ulotaront (also known as SEP-363856), a prominent Trace Amine-Associated Receptor 1 (TAAR1) agonist that has advanced to late-stage clinical trials for the treatment of schizophrenia.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and data for the synthesis, purification, and pharmacological characterization of this compound.

Introduction to TAAR1 and Ulotaront

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that modulates the activity of monoaminergic systems, including dopamine, serotonin, and norepinephrine.[3] Its activation has been shown to have therapeutic potential for a variety of neuropsychiatric disorders.[3] Ulotaront is a potent agonist of TAAR1 and also exhibits agonist activity at the serotonin 5-HT1A receptor.[1][2][4][5] A key feature of Ulotaront's mechanism of action is the absence of direct antagonism of the dopamine D2 receptor, which is the primary target of traditional antipsychotic medications.[2][4] This novel mechanism is associated with a favorable side-effect profile, particularly with regard to extrapyramidal symptoms and metabolic disturbances.[1][6]

Synthesis of Ulotaront

The chemical synthesis of Ulotaront has been described in the scientific literature.[2][4] A representative synthetic route is outlined below.

Experimental Protocol: Synthesis of Ulotaront

A plausible synthesis of Ulotaront can be achieved through a multi-step process, beginning with commercially available starting materials. The following is a representative protocol based on published synthetic schemes.[2][4]

Step 1: Condensation

-

To a solution of 2-(thiophen-3-yl)ethanol in dimethoxyethane, add N-methylaminoacetaldehyde dimethyl acetal.

-

Cool the reaction mixture in an ice bath.

-

Slowly add triflic acid to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: BOC Protection

-

Dissolve the crude product from Step 1 in a suitable solvent like dichloromethane.

-

Add di-tert-butyl dicarbonate (Boc₂O) and a base such as triethylamine.

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the BOC-protected intermediate.

Step 3: Chiral Separation

-

The racemic BOC-protected intermediate is subjected to chiral separation using supercritical fluid chromatography (SFC) or preparative chiral high-performance liquid chromatography (HPLC) to isolate the desired enantiomer.

Step 4: Deprotection

-

Dissolve the chirally pure BOC-protected intermediate in a suitable solvent such as dichloromethane or dioxane.

-

Add a strong acid, such as hydrochloric acid (in dioxane) or trifluoroacetic acid.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The resulting residue can be triturated with a solvent like diethyl ether to afford Ulotaront as a salt.

-

The final product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

Characterization of Ulotaront

The pharmacological characterization of Ulotaront involves determining its binding affinity, functional potency, and selectivity at TAAR1 and a panel of other receptors.

Data Presentation: Quantitative Pharmacological Data for Ulotaront

The following tables summarize the in vitro pharmacological data for Ulotaront at human TAAR1 and other relevant receptors.

Table 1: Functional Agonist Activity of Ulotaront at Human TAAR1

| Parameter | Value | Reference(s) |

| EC₅₀ (cAMP Assay) | 0.14 ± 0.062 µM | [5] |

| Eₘₐₓ (cAMP Assay) | 101.3 ± 1.3% | [5] |

| EC₅₀ (Alternative) | 38 ± 11 nM | [2][5] |

| Eₘₐₓ (Alternative) | 109 ± 3% | [2][5] |

Table 2: Binding Affinity and Functional Activity of Ulotaront at Off-Target Receptors

| Receptor | Kᵢ (µM) | EC₅₀ (µM) | Eₘₐₓ (%) | Reference(s) |

| 5-HT₁A | 0.28 | 2.3 ± 1.40 | 74.7 ± 19.60 | [1][5] |

| 5-HT₁B | 1.9 | 15.6 ± 11.6 | 22.4 ± 10.9 | [1][5] |

| 5-HT₁D | 1.13 | 0.262 ± 0.09 | 57.1 ± 6.0 | [5] |

| 5-HT₇ | 0.03 | 6.7 ± 1.32 | 41.0 ± 9.5 | [1][5] |

| Dopamine D₂ | - | 10.44 ± 4 (cAMP) | 23.9 ± 7.6 (cAMP) | [5] |

| 8 (β-arrestin) | 27.1 (β-arrestin) | [5] |

Experimental Protocols: Characterization Assays

Radioligand Binding Assay (for Kᵢ Determination)

-

Prepare cell membranes from a cell line stably expressing the human receptor of interest (e.g., 5-HT₁A).

-

In a 96-well plate, add the cell membranes, a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁A), and varying concentrations of the test compound (Ulotaront).

-

Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a known non-labeled ligand.

-

Calculate the specific binding and determine the IC₅₀ value of the test compound by non-linear regression analysis.

-

Convert the IC₅₀ value to a Kᵢ value using the Cheng-Prusoff equation.

Functional cAMP Assay (for EC₅₀ and Eₘₐₓ Determination)

-

Seed HEK-293 cells stably expressing human TAAR1 in a 96-well plate.

-

The day of the experiment, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) and incubate for a short period.

-

Add varying concentrations of the test compound (Ulotaront) to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a competitive immunoassay with a colorimetric or fluorescent readout, or a BRET-based cAMP biosensor.[7]

-

Construct a dose-response curve and determine the EC₅₀ and Eₘₐₓ values using non-linear regression analysis.

TAAR1 Signaling Pathway

Activation of TAAR1 by an agonist like Ulotaront primarily initiates a signaling cascade through the Gαs protein subunit.[3] This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.[8]

Caption: TAAR1 signaling pathway initiated by Ulotaront.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel TAAR1 agonist.

Caption: Workflow for TAAR1 agonist synthesis and characterization.

References

- 1. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Unlocking the Therapeutic Potential of Ulotaront as a Trace Amine-Associated Receptor 1 Agonist for Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Depicting Safety Profile of TAAR1 Agonist Ulotaront Relative to Reactions Anticipated for a Dopamine D2-Based Pharmacological Class in FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Functional Characterization of a TAAR1 Agonist: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro functional characterization of a representative Trace Amine-Associated Receptor 1 (TAAR1) agonist, RO5263397. This document is intended for researchers, scientists, and drug development professionals engaged in the study of TAAR1 and its ligands.

Introduction to TAAR1

Trace Amine-Associated Receptor 1 (TAAR1) is a G protein-coupled receptor (GPCR) that is activated by endogenous trace amines and amphetamine-like psychostimulants.[1] It is expressed in key regions of the brain, including the ventral tegmental area and dorsal raphe nucleus, where it modulates dopaminergic and serotonergic systems.[2][3] TAAR1 is a promising therapeutic target for a range of neuropsychiatric disorders, including schizophrenia.[4][5][6] In vitro characterization of TAAR1 agonists is a critical step in the drug discovery process, providing essential information on their potency, efficacy, and mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro functional data for the TAAR1 agonist RO5263397, which will be used as a representative compound throughout this guide. Data has been compiled from studies utilizing Human Embryonic Kidney 293 (HEK293) cells expressing either human (hTAAR1) or mouse (mTAAR1) receptors.

| Assay Type | Receptor | Parameter | Value (nM) | Reference |

| cAMP Accumulation | hTAAR1 | EC50 | ~10-100 | Based on qualitative descriptions of low concentration activation in multiple sources.[7][8][9][10] |

| ERK1/2 Phosphorylation | hTAAR1 | EC50 | ~10-100 | Inferred from dose-dependent increases.[7][8][9][10][11] |

| CREB Phosphorylation | hTAAR1 | EC50 | ~10-100 | Inferred from dose-dependent increases.[7][8][9][10] |

Note: Precise EC50 values can vary depending on the specific experimental conditions and cell line used.

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Cascade

Activation of TAAR1 by an agonist such as RO5263397 primarily initiates a signaling cascade through the Gαs protein subunit.[8][9] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels.[7][8][9][10] Elevated cAMP can then activate Protein Kinase A (PKA) and other downstream effectors, leading to the phosphorylation of transcription factors like the cAMP response element-binding protein (CREB).[7][8][9][10][12] Additionally, TAAR1 activation can stimulate the mitogen-activated protein kinase (MAPK) pathway, resulting in the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2).[7][8][9][10][13]

General Experimental Workflow

The in vitro functional characterization of a TAAR1 agonist typically follows a standardized workflow. This begins with the preparation of a suitable cell line stably or transiently expressing the TAAR1 receptor. The cells are then treated with the agonist, and the functional response is measured using specific assays.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key in vitro functional assays.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following agonist stimulation of TAAR1.

Materials:

-

HEK293 cells stably expressing hTAAR1.

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine.[8]

-

Assay buffer (e.g., PBS or HBSS with a phosphodiesterase inhibitor like IBMX).

-

TAAR1 agonist (e.g., RO5263397).

-

cAMP detection kit (e.g., BRET-based or HTRF-based).

Protocol:

-

Cell Culture: Maintain HEK293-hTAAR1 cells in DMEM with 10% FBS and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.[8]

-

Cell Seeding: Seed the cells into a 96-well or 384-well plate at a density that allows for optimal signal detection (e.g., 70,000 cells/well for a 96-well plate).[8] Allow cells to adhere overnight.

-

Agonist Preparation: Prepare serial dilutions of the TAAR1 agonist in assay buffer to generate a dose-response curve.

-

Cell Stimulation:

-

Remove the culture medium from the wells.

-

Wash the cells once with assay buffer.

-

Add the prepared agonist dilutions to the respective wells. Include a vehicle control (assay buffer only).

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).[14]

-

Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP signal as a function of agonist concentration. Fit the data to a non-linear regression model to determine the EC50 value.[10][14]

ERK1/2 Phosphorylation Assay (Western Blot)

This assay measures the activation of the MAPK pathway by detecting the phosphorylation of ERK1/2.

Materials:

-

HEK293 cells stably expressing hTAAR1.

-

Culture medium (as above).

-

Serum-free medium.

-

TAAR1 agonist (e.g., RO5263397).

-

Ice-cold Phosphate-Buffered Saline (PBS).

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and nitrocellulose or PVDF membranes.

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

-

Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

Protocol:

-

Cell Culture and Seeding: Culture and seed HEK293-hTAAR1 cells in 6-well or 12-well plates.

-

Serum Starvation: Once cells reach 70-80% confluency, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.

-

Agonist Treatment: Treat the cells with various concentrations of the TAAR1 agonist for a specific time (e.g., 5-15 minutes).[10][11] Include a vehicle control.

-

Cell Lysis:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.[13]

-

Add ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein samples with lysis buffer and Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing:

-

Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-ERK to total-ERK for each sample. Plot the normalized data against agonist concentration to determine the EC50.

Conclusion

This technical guide outlines the fundamental in vitro assays and methodologies for the functional characterization of a TAAR1 agonist, using RO5263397 as a representative example. The provided protocols for cAMP accumulation and ERK phosphorylation assays, along with the visualization of the underlying signaling pathways and experimental workflows, offer a solid framework for researchers in the field. A thorough in vitro characterization is paramount for understanding the pharmacological properties of novel TAAR1 agonists and for guiding their further development as potential therapeutics.

References

- 1. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Therapeutic Potential of TAAR1 Agonists in Schizophrenia: Evidence from Preclinical Models and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 9. Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to TAAR1 Agonist Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a range of neuropsychiatric disorders. As a G protein-coupled receptor (GPCR), its activation by agonists initiates a cascade of intracellular signaling events that modulate monoaminergic neurotransmission. Understanding the intricacies of these downstream pathways is paramount for the rational design and development of novel TAAR1-targeted therapeutics. This technical guide provides a comprehensive overview of the three primary downstream signaling pathways associated with TAAR1 agonism: the canonical Gαs/cAMP pathway, the Gα13/RhoA pathway, and the β-Arrestin2 mediated pathway. Additionally, evidence for a Gαq-mediated pathway is discussed. This document is intended to serve as a core resource, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling cascades to facilitate further research and drug development in this field.

Core Downstream Signaling Pathways

The Gαs/cAMP/PKA Signaling Pathway

The most well-established downstream signaling cascade following TAAR1 activation is the Gαs-mediated pathway. Upon agonist binding, TAAR1 undergoes a conformational change, leading to the activation of the heterotrimeric G protein Gαs. This, in turn, stimulates adenylyl cyclase to convert ATP into cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates a multitude of downstream targets, including transcription factors and other kinases, thereby modulating neuronal function.[1][2][3][4][5][[“]][7]

The Gα13/RhoA Signaling Pathway

A more recently elucidated pathway, particularly in the context of amphetamine-like psychostimulants, involves the coupling of intracellular TAAR1 to the Gα13 subunit.[8][9][10][11][12][[“]] Activation of this pathway leads to the stimulation of the small GTPase RhoA. This signaling cascade has been implicated in the regulation of dopamine transporter (DAT) trafficking, providing a novel mechanism by which TAAR1 agonists can modulate dopaminergic neurotransmission.[14]

The β-Arrestin2 Mediated Signaling Pathway

In addition to G protein-dependent signaling, TAAR1 activation can also initiate G protein-independent signaling through the recruitment of β-arrestin2.[5][15][16] This pathway is particularly interesting due to its potential for biased agonism, where ligands may preferentially activate one pathway over another. The recruitment of β-arrestin2 can lead to the activation of distinct downstream effectors, including the Akt/GSK3β signaling cascade, and can be modulated by the formation of heterodimers with other receptors, such as the dopamine D2 receptor.[5][16][17]

The Gαq/PLC Signaling Pathway

Emerging evidence suggests that some TAAR1 agonists may also couple to Gαq proteins, leading to the activation of phospholipase C (PLC).[8][18][19][20] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway represents another avenue through which TAAR1 agonists can exert their effects on cellular function.

Quantitative Data on TAAR1 Agonist Signaling

The following tables summarize key quantitative parameters for various TAAR1 agonists across the different signaling pathways.

Table 1: Gαs/cAMP Pathway Activation

| Agonist | EC50 (nM) | Emax (% of β-PEA) | Cell Line | Assay Type | Reference |

| RO5263397 | 47 | 82% (partial agonist) | HEK293 (human TAAR1) | BRET | [17] |

| RO5263397 | 0.12 | 100% (full agonist) | HEK293 (mouse TAAR1) | BRET | [17] |

| RO5166017 | 1.8 | Not specified | HEK-mTAAR1 | cAMP Accumulation | [11] |

| β-phenylethylamine (β-PEA) | 41.6 | 100% (full agonist) | HEK293 (human TAAR1) | BRET | [21] |

| S18616 | 15 | Not specified | Not specified | Not specified | [22] |

| LK00764 | 4.0 | Not specified | Not specified | BRET | [9][16] |

| RO5256390 | 5.3 | 103.3% | Not specified | GloSensor cAMP | [15] |

| Ulotaront | 180.0 | 109.07% | Not specified | GloSensor cAMP | [15] |

| Ralmitaront | 110.4 | 40.1% | Not specified | GloSensor cAMP | [15] |

Table 2: Gα13/RhoA, β-Arrestin2, and Gαq Pathway Activation (Qualitative and Semi-Quantitative Data)

| Pathway | Agonist | Effect | Cell Line/System | Assay Type | Reference |

| Gα13/RhoA | Amphetamine | Increased RhoA activity | HEK293 cells expressing DAT | FRET | [14] |

| Gα13/RhoA | MDMA | Increased RhoA activity | Serotonergic neurons | Not specified | [23] |

| β-Arrestin2 | TAAR1 Agonists | β-Arrestin2 recruitment | HEK293 | BRET | [8][10] |

| β-Arrestin2 | TAAR1 Agonists | Decreased p-AKT and p-GSK3β in TAAR1-KO mice | Mouse striatum | Western Blot | [18] |

| Gαq/PLC | Not specified | Calcium mobilization | CHO-Gαq16-hTAAR1 | Calcium Flux Assay | [2] |

Experimental Protocols

Workflow for a Typical GPCR Signaling Assay

cAMP Accumulation Assay (HTRF)

This protocol describes a homogeneous time-resolved fluorescence (HTRF) assay for the measurement of cAMP.

-

Principle: This is a competitive immunoassay where free cAMP produced by cells competes with a labeled cAMP analog for binding to a specific antibody. The HTRF signal is inversely proportional to the concentration of cAMP in the sample.

-

Materials:

-

Cells expressing TAAR1

-

cAMP assay kit (e.g., Cisbio cAMP Dynamic 2)

-

TAAR1 agonists and antagonists

-

384-well white plates

-

HTRF-compatible plate reader

-

-

Procedure:

-

Cell Preparation: Culture and harvest cells expressing TAAR1. Resuspend cells in assay buffer to the desired concentration.

-

Dispensing: Dispense the cell suspension into a 384-well plate.

-

Compound Addition: Add TAAR1 agonists or antagonists at various concentrations to the wells.

-

Incubation: Incubate the plate at room temperature for the desired time (e.g., 30 minutes).

-

Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

-

Final Incubation: Incubate for 1 hour at room temperature.

-

Reading: Read the plate on an HTRF-compatible plate reader at 620 nm and 665 nm.

-

Data Analysis: Calculate the ratio of the two emission wavelengths and determine the cAMP concentration from a standard curve.[24][25]

-

RhoA Activation Assay (G-LISA)

This protocol outlines a G-LISA (GTPase-LISA) assay for the quantification of active, GTP-bound RhoA.

-

Principle: This is an ELISA-based assay that uses a Rho-GTP binding protein coated on the plate to capture active RhoA from cell lysates. The captured active RhoA is then detected using a specific primary antibody and a secondary antibody conjugated to a detection enzyme.

-

Materials:

-

Cells expressing TAAR1

-

RhoA activation assay kit (e.g., from Cytoskeleton, Inc.)

-

TAAR1 agonists

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Cell Culture and Stimulation: Culture cells and stimulate with TAAR1 agonists for the desired time.

-

Lysis: Lyse the cells with the provided lysis buffer and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Assay Plate: Add equal amounts of protein from each lysate to the wells of the Rho-GTP binding plate.

-

Incubation: Incubate the plate to allow the active RhoA to bind.

-

Washing: Wash the wells to remove unbound proteins.

-

Primary Antibody: Add the anti-RhoA primary antibody to each well and incubate.

-

Washing: Wash the wells.

-

Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate.

-

Washing: Wash the wells.

-

Detection: Add the HRP substrate and measure the absorbance at 490 nm.

-

β-Arrestin2 Recruitment Assay (BRET)

This protocol describes a Bioluminescence Resonance Energy Transfer (BRET) assay to monitor the recruitment of β-arrestin2 to TAAR1.

-

Principle: TAAR1 is fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP). Upon agonist-induced interaction of the two proteins, energy is transferred from the donor to the acceptor, resulting in a BRET signal.

-

Materials:

-

HEK293 cells

-

Expression vectors for TAAR1-Rluc and YFP-β-arrestin2

-

Transfection reagent

-

TAAR1 agonists

-

96-well white, clear-bottom plates

-

BRET-compatible plate reader

-

Coelenterazine h (luciferase substrate)

-

-

Procedure:

-

Transfection: Co-transfect HEK293 cells with the TAAR1-Rluc and YFP-β-arrestin2 expression vectors.

-

Plating: Plate the transfected cells into a 96-well plate.

-

Agonist Stimulation: Add TAAR1 agonists at various concentrations to the wells.

-

Substrate Addition: Add the coelenterazine h substrate.

-

Reading: Immediately read the luminescence at two wavelengths (e.g., 475 nm for Rluc and 530 nm for YFP) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission).[3][4][5][9][20][26][27]

-

Western Blot for Phosphorylated Proteins (e.g., p-ERK, p-Akt, p-GSK3β)

This is a general protocol for detecting the phosphorylation status of downstream signaling proteins.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for the phosphorylated and total forms of the protein of interest.

-

Materials:

-

Cells expressing TAAR1

-

TAAR1 agonists

-

Lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Culture and Stimulation: Culture cells and stimulate with TAAR1 agonists for the desired time.

-

Lysis: Lyse the cells on ice and collect the lysates.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody overnight at 4°C.

-

Washing: Wash the membrane with TBST.

-

Secondary Antibody Incubation: Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane with TBST.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein to normalize the data.[18]

-

Calcium Mobilization Assay

This protocol is for measuring intracellular calcium changes, typically associated with Gαq pathway activation.

-

Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon Gαq activation and subsequent IP3-mediated calcium release from intracellular stores, the dye binds to calcium, resulting in an increase in fluorescence.

-

Materials:

-

Cells expressing TAAR1 (and ideally a promiscuous Gα protein like Gα16 to couple to the calcium pathway)

-

TAAR1 agonists

-

Calcium-sensitive dye (e.g., Fluo-4 AM)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with injection capabilities (e.g., FLIPR or FlexStation)

-

-

Procedure:

-

Cell Plating: Plate cells in the microplate and allow them to adhere.

-

Dye Loading: Load the cells with the calcium-sensitive dye and incubate.

-

Baseline Reading: Measure the baseline fluorescence of the cells.

-

Agonist Injection: Inject the TAAR1 agonist at various concentrations into the wells.

-

Kinetic Reading: Immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration and calculate EC50 values.[1][2][3][8][15][21]

-

Conclusion

This technical guide provides a foundational understanding of the key downstream signaling pathways activated by TAAR1 agonists. The presented data and protocols offer a starting point for researchers to further investigate the complex pharmacology of TAAR1 and its role in health and disease. The continued elucidation of these signaling networks will be instrumental in the development of next-generation therapeutics with improved efficacy and side-effect profiles for the treatment of neuropsychiatric and other disorders.

References

- 1. bio-protocol.org [bio-protocol.org]

- 2. Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. consensus.app [consensus.app]

- 7. researchgate.net [researchgate.net]

- 8. en.bio-protocol.org [en.bio-protocol.org]

- 9. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Structural and signaling mechanisms of TAAR1 enabled preferential agonist design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. consensus.app [consensus.app]

- 14. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. FLIPR Calcium Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]

- 16. mdpi.com [mdpi.com]

- 17. A homogeneous single-label time-resolved fluorescence cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Frontiers | Setting Up a Bioluminescence Resonance Energy Transfer High throughput Screening Assay to Search for Protein/Protein Interaction Inhibitors in Mammalian Cells [frontiersin.org]

- 21. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 22. Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling [mdpi.com]

- 23. Trace amine-associated receptor 1 partial agonism reveals novel paradigm for neuropsychiatric therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Assay in Summary_ki [bdb99.ucsd.edu]

- 25. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Bioluminescence resonance energy transfer (BRET) for the real-time detection of protein-protein interactions | Springer Nature Experiments [experiments.springernature.com]

- 27. nuvucameras.com [nuvucameras.com]

An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of TAAR1 Agonist 3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising G protein-coupled receptor (GPCR) target for the development of novel therapeutics for a range of neuropsychiatric disorders. Activation of TAAR1 offers a distinct mechanism of action compared to traditional antipsychotics, potentially leading to improved efficacy and a more favorable side-effect profile. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of a novel TAAR1 agonist, designated as "TAAR1 agonist 3" (also known as compound 65), as characterized in the seminal 2024 Science Advances paper by Díaz-Holguín, et al. This compound was identified through an innovative drug discovery process accelerated by AlphaFold protein structure prediction.[1][2]

This compound has demonstrated high potency at the TAAR1 receptor and exhibits promising antipsychotic-like effects in preclinical models.[2] This guide is intended to provide researchers, scientists, and drug development professionals with a detailed understanding of its pharmacological properties, supported by experimental data and methodologies.

Chemical Properties

This compound is a novel small molecule with the following identifiers:

| Property | Value |

| Compound Name | This compound (compound 65) |

| CAS Number | 1804129-70-1 |

| Molecular Formula | C10H13NO |

| Molecular Weight | 163.22 g/mol |

| SMILES | CC(CCNC1)=C1C2=CC=CO2 |

A visual representation of the chemical structure is provided below.

Caption: Chemical structure of this compound.

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the activation of the TAAR1 receptor. It also demonstrates full agonism at the α2A adrenergic receptor.

In Vitro Potency and Efficacy

The potency of this compound was determined using a G protein recruitment assay with β-arrestin complementation.

| Target | Assay | Parameter | Value | Reference |

| TAAR1 | G protein recruitment | pEC50 | 7.6 | [3][4] |

| α2A Adrenergic Receptor | G protein recruitment | pEC50 | 6.0 | [3][4] |

Receptor Selectivity

The selectivity of this compound was assessed against a panel of aminergic GPCRs. The compound showed improved selectivity compared to the clinical candidate ulotaront.[2]

(Specific quantitative data for the selectivity panel was not publicly available in the analyzed materials.)

Pharmacokinetics

Preclinical pharmacokinetic studies in mice have indicated that this compound possesses favorable drug-like properties.

| Parameter | Observation | Reference |

| Solubility | Excellent | [2] |

| Plasma Protein Binding | Low | [2] |

| Permeability | Good | [2] |

| Metabolic Stability | Favorable | [2] |

(Specific quantitative pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), clearance (CL), and bioavailability were not detailed in the publicly available primary literature and its supplementary materials.)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

G Protein Recruitment Assay (β-Arrestin Complementation)

This assay was utilized to determine the potency of this compound at the TAAR1 and α2A adrenergic receptors.

Caption: Workflow for the G protein recruitment assay.

Detailed Steps:

-

Cell Culture and Transfection: HEK293T cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. For the assay, cells are transiently transfected with plasmids encoding the target receptor (TAAR1 or α2A-adrenergic), Gαs fused to the large fragment of NanoBiT (LgBiT), Gγ2 fused to the small fragment of NanoBiT (SmBiT), and Gβ1 using a suitable transfection reagent.

-

Assay Execution:

-

24 hours post-transfection, cells are harvested and seeded into 96-well white, clear-bottom plates.

-

The following day, the culture medium is replaced with an assay buffer (e.g., HBSS with 20 mM HEPES).

-

The test compound, this compound, is serially diluted and added to the wells.

-

The plate is incubated at 37°C for a specified period (e.g., 15-30 minutes).

-

The Nano-Glo® live-cell substrate is added to each well according to the manufacturer's instructions.

-

Luminescence is immediately read on a compatible plate reader.

-

-

Data Analysis: The luminescence signal is normalized to the vehicle control. The normalized data is then plotted against the logarithm of the agonist concentration, and a sigmoidal dose-response curve is fitted using non-linear regression to determine the pEC50 value.

Amphetamine-Induced Hyperlocomotion in Mice

This in vivo assay was used to evaluate the antipsychotic-like effects of this compound.

Caption: Experimental workflow for the amphetamine-induced hyperlocomotion assay.

Detailed Steps:

-

Animals: Male C57BL/6J mice are used for these studies. Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Apparatus: Locomotor activity is measured in open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams or video tracking).

-

Procedure:

-

On the day of the experiment, mice are brought to the testing room and allowed to acclimate for at least 60 minutes.

-

Each mouse is then placed in an individual open-field arena for a habituation period of 30 to 60 minutes to allow exploration and minimize novelty-induced hyperactivity.

-

Following habituation, mice are administered this compound or vehicle via the desired route (e.g., intraperitoneal injection).

-

After a specified pretreatment time (e.g., 30 minutes), mice are injected with d-amphetamine sulfate (dissolved in saline) or saline.

-

Locomotor activity is then recorded for a period of 60 to 120 minutes.

-

-

Data Analysis: The primary endpoint is typically the total distance traveled during the recording period. Data are often analyzed in time bins to observe the temporal effects of the compounds. Statistical analysis, such as a two-way ANOVA, is used to compare the effects of this compound and amphetamine treatment.

Signaling Pathways

Activation of TAAR1 by an agonist like this compound initiates a cascade of intracellular signaling events, primarily through the Gs protein-cAMP pathway.

Caption: TAAR1 Gs-cAMP signaling pathway.

Upon binding of this compound, the TAAR1 receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, resulting in the modulation of neuronal activity and neurotransmitter release.

Conclusion

This compound is a novel and potent activator of the TAAR1 receptor with a promising preclinical profile for the treatment of neuropsychiatric disorders. Its favorable pharmacokinetic properties and demonstrated in vivo efficacy in a model of psychosis make it a compelling candidate for further investigation. The detailed experimental protocols and pharmacodynamic data presented in this guide provide a valuable resource for researchers in the field of neuroscience and drug discovery. Further studies are warranted to fully elucidate its clinical potential and safety profile.

References

The Structure-Activity Relationship of TAAR1 Agonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising G protein-coupled receptor (GPCR) target for the development of novel therapeutics for a range of neuropsychiatric and metabolic disorders. Unlike classical monoamine receptors, TAAR1 is activated by a variety of endogenous trace amines, amphetamine-like psychostimulants, and thyronamines.[1] Its modulation of dopamine, serotonin, and glutamate neurotransmission has positioned it as a key player in the regulation of mood, cognition, and reward pathways.[2] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TAAR1 agonists, offering a comprehensive resource for researchers engaged in the design and development of novel TAAR1-targeted compounds.

Core Pharmacophore and Key Interactions

The fundamental pharmacophore for TAAR1 agonism generally consists of a basic nitrogen atom and an aromatic or heteroaromatic moiety, connected by a flexible spacer.[2] The basic nitrogen is crucial for forming a key salt bridge with a conserved aspartate residue, Asp103 (D3.32), in the receptor's binding pocket.[3][4] Aromatic portions of the ligands engage in π-π stacking and hydrophobic interactions with key aromatic residues such as Phenylalanine (Phe) 186, Phe195, Tryptophan (Trp) 264, and Phe268, contributing significantly to binding affinity and agonist potency.[3][5]

Structure-Activity Relationship Studies of Key Scaffolds

The exploration of TAAR1 agonists has led to the identification of several distinct chemical scaffolds. This section summarizes the SAR for some of the most well-characterized classes of TAAR1 agonists.

Oxazoline-Based Agonists

The oxazoline scaffold has proven to be a fertile ground for the discovery of potent TAAR1 agonists. The prototypical compound, S18616, originally identified as an α2-adrenoceptor agonist, was later found to possess high affinity for TAAR1.[3] SAR studies on this scaffold have revealed several key insights.

Table 1: Structure-Activity Relationship of Oxazoline-Based TAAR1 Agonists

| Compound | R Group | hTAAR1 EC50 (nM)[3] |

| 1 (S18616) | H | 15 |

| 2 | 2-F | 154 |

| 3 | 3-F | 2900 |

| 4 | 4-F | 183 |

| 5 | 2-Cl | 9 |

| 6 | 3-Cl | 2260 |

| 7 | 4-Cl | 120 |

| 8 | 2-CH3 | 110 |

| 9 | 3-CH3 | 11 |

| 10 | 4-CH3 | 118 |

Data extracted from "Discovery of a Novel Chemo-Type for TAAR1 Agonism via Molecular Modeling"[3]

The data in Table 1 illustrates that substitutions on the phenyl ring significantly impact agonist potency. Halogen substitution at the 2-position (e.g., compound 5 ) or a methyl group at the 3-position (e.g., compound 9 ) of the phenyl ring enhances potency compared to the unsubstituted parent compound 1 . Conversely, substitutions at the 3-position with a fluorine or chlorine atom (compounds 3 and 6 ) dramatically reduce activity.

1,2,4-Triazole-Based Agonists

A high-throughput screening campaign identified a novel series of 1,2,4-triazole-based TAAR1 agonists. Extensive SAR studies on this scaffold led to the discovery of highly potent compounds.

Table 2: Structure-Activity Relationship of 1,2,4-Triazole-Based TAAR1 Agonists

| Compound | R1 | R2 | R3 | R4 | hTAAR1 EC50 (nM)[6] |

| Hit 1 | H | H | H | H | >1000 |

| 6 | Cl | H | H | H | 140 |

| 10 | H | Cl | H | H | 230 |

| 16 | F | F | H | H | 110 |

| 35 | H | H | OCH3 | H | 1200 |

| 38 | H | H | H | CF3 | 210 |

| 62 (LK00764) | Cl | H | H | Cl | 4.0 |

Data extracted from "Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders"[6]

The SAR of the 1,2,4-triazole series demonstrates that substitution on the biphenyl moiety is critical for potency. The initial hit compound with an unsubstituted biphenyl ring was inactive. The introduction of a chloro group at the 4'-position (compound 6 ) significantly improved activity. Further optimization, including the addition of a second chloro group at the 4-position of the other phenyl ring, culminated in the discovery of the highly potent agonist 62 (LK00764) with an EC50 of 4.0 nM.[6]

Signaling Pathways and Experimental Workflows

The activation of TAAR1 by an agonist initiates a cascade of intracellular signaling events. The following diagrams illustrate the primary signaling pathway and a typical workflow for screening and characterizing novel TAAR1 agonists.

Caption: TAAR1 agonist signaling cascade.

Caption: Workflow for TAAR1 agonist discovery.

Experimental Protocols

Radioligand Binding Assay for TAAR1

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of test compounds for TAAR1.

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium: DMEM with 10% FBS, 1% penicillin/streptomycin, and a selection antibiotic (e.g., G418).

-

Binding buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Radioligand: [3H]-RO5166017 or other suitable TAAR1-specific radioligand.

-

Non-specific competitor: A high concentration (e.g., 10 µM) of a known TAAR1 agonist or antagonist.

-

Test compounds.

-

96-well plates.

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hTAAR1 cells to confluency.

-

Harvest cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, add the following to each well in triplicate:

-

Binding buffer.

-

A fixed concentration of radioligand (typically at or near its Kd).

-

Varying concentrations of the test compound or vehicle for total binding.

-

A saturating concentration of the non-specific competitor for non-specific binding.

-

Membrane preparation (typically 10-20 µg of protein per well).

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/B or GF/C) using a cell harvester.

-

Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) from the curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a functional assay to measure the ability of test compounds to stimulate cAMP production in cells expressing TAAR1, thereby determining their agonist activity (EC50 and Emax).

Materials:

-

HEK293 cells stably expressing human TAAR1.

-

Cell culture medium.

-

Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) or serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

-

Test compounds.

-

Reference agonist (e.g., β-phenylethylamine or a known potent TAAR1 agonist).

-

cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen-based).

-

96-well or 384-well plates.

Procedure:

-

Cell Plating:

-

Seed HEK293-hTAAR1 cells into 96-well or 384-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Incubate the cells overnight.

-

-

Assay:

-

On the day of the assay, remove the culture medium from the wells.

-

Wash the cells once with stimulation buffer.

-

Add varying concentrations of the test compounds or the reference agonist, diluted in stimulation buffer, to the wells.

-

Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of the test compound.

-

Determine the EC50 value (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximum effect of the agonist) from the curve.

-

The Emax of test compounds is often expressed as a percentage of the Emax of a reference full agonist.

-

Conclusion

The structure-activity relationship of TAAR1 agonists is a complex and evolving field. The key pharmacophoric elements of a basic nitrogen and an aromatic system provide a foundation for rational drug design. The detailed SAR data for various chemical scaffolds, such as the oxazolines and 1,2,4-triazoles, offer valuable insights for the optimization of lead compounds. The experimental protocols provided herein serve as a practical guide for the characterization of novel TAAR1 agonists. Continued research, aided by advances in structural biology and computational modeling, will undoubtedly lead to the discovery of next-generation TAAR1 agonists with improved potency, selectivity, and pharmacokinetic properties, holding promise for the treatment of a range of debilitating disorders.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Researchers shed light on mechanisms behind TAAR1 activation | BioWorld [bioworld.com]

- 5. scienceopen.com [scienceopen.com]

- 6. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Endogenous and Synthetic Ligands of Trace Amine-Associated Receptor 1 (TAAR1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the endogenous ligands of Trace Amine-Associated Receptor 1 (TAAR1) and the synthetic agonist, TAAR1 agonist 3. It includes a comprehensive overview of their binding affinities, functional potencies, and the key signaling pathways they modulate. Detailed experimental protocols for the characterization of these ligands are also provided to facilitate further research and drug development in this area.

Quantitative Comparison of TAAR1 Ligands

The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pEC50) of endogenous and synthetic TAAR1 ligands. These values are crucial for understanding the relative potency and efficacy of these compounds, which is essential for drug design and development.

Table 1: Binding Affinity (Ki) and Functional Potency (EC50) of Endogenous TAAR1 Ligands

| Endogenous Ligand | Receptor Species | Binding Affinity (Ki) | Functional Potency (EC50) | Efficacy (Emax) |

| p-Tyramine | Human | - | 414.9 nM[1] | 99.0% (of β-PEA)[1] |

| Rat | - | Micromolar range[2] | - | |

| β-Phenylethylamine (β-PEA) | Human | - | 80.6 nM[1] | 100.0% (Reference)[1] |

| Rat | - | 42 µM[3] | 86 ± 4%[3] | |

| Rhesus Monkey | Ki lower than EC50[4] | - | - | |

| Tryptamine | Rhesus Monkey | Ki lower than EC50[4] | - | - |

| 3-Iodothyronamine (T1AM) | Human | - | 742.6 nM[1] | 70.5% (of β-PEA)[1] |

Note: Data for Ki and EC50 can vary between studies and experimental conditions. The provided values are representative examples.

Table 2: Functional Potency (pEC50) of this compound

| Synthetic Agonist | Receptor | Functional Potency (pEC50) |

| This compound | TAAR1 | 7.6[5] |

| α2A adrenergic receptor | 6.0[5] |

TAAR1 Signaling Pathways

TAAR1 activation initiates a cascade of intracellular signaling events that are critical for its physiological effects. While the canonical pathway involves Gαs-protein coupling and subsequent cAMP production, emerging evidence points to the involvement of alternative, non-canonical pathways.

Canonical Gαs-cAMP-PKA Signaling Pathway

The primary and most well-characterized signaling pathway for TAAR1 involves its coupling to the stimulatory G protein, Gαs.[6][7] This interaction leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.[6][8]

Non-Canonical Signaling Pathways

Recent studies have revealed that TAAR1 can also signal through pathways independent of Gαs. These include coupling to Gα13 and the recruitment of β-arrestin 2.

-

Gα13-RhoA Pathway: TAAR1 has been shown to couple to Gα13, leading to the activation of the small GTPase RhoA.[9][10] This pathway is implicated in the regulation of dopamine transporter (DAT) trafficking.[9]

-

β-Arrestin 2 Pathway: TAAR1 can also signal through a G protein-independent pathway involving β-arrestin 2.[11][12] This interaction can lead to the activation of downstream effectors such as AKT and GSK3β, and is influenced by the formation of heteromers with other receptors, like the dopamine D2 receptor.[11][12][13]

Experimental Protocols

The characterization of TAAR1 ligands relies on a combination of binding and functional assays. The following sections provide detailed, generalized methodologies for these key experiments.

Radioligand Binding Assay (Displacement)

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

HEK293 cells stably expressing human or rodent TAAR1

-

Cell culture medium and supplements

-

Phosphate-buffered saline (PBS)

-

Membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Radioligand (e.g., [3H]-labeled high-affinity TAAR1 agonist)

-

Unlabeled test compounds and a known high-affinity non-radiolabeled ligand for determining non-specific binding

-

Scintillation cocktail and scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK293-TAAR1 cells to confluency.

-

Harvest cells and wash with PBS.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

-

For total binding, omit the unlabeled test compound.

-

For non-specific binding, add a saturating concentration of a known high-affinity unlabeled ligand.

-

Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (BRET-based)

This assay measures the functional potency (EC50) and efficacy (Emax) of a test compound by quantifying its ability to stimulate cAMP production in live cells. Bioluminescence Resonance Energy Transfer (BRET) is a sensitive method for this purpose.[14][15]

Materials:

-

HEK293 cells co-transfected with TAAR1 and a BRET-based cAMP biosensor (e.g., CAMYEL).[16][17]

-

Cell culture medium and supplements

-

Assay buffer (e.g., PBS with calcium and magnesium)

-

Coelenterazine (BRET substrate)

-

Test compounds at various concentrations

-

A known full agonist for TAAR1 as a positive control

-

A microplate reader capable of detecting BRET signals

Procedure:

-

Cell Preparation:

-

Seed the co-transfected HEK293 cells into a 96-well microplate and allow them to adhere overnight.

-

-

Assay Performance:

-

Wash the cells with assay buffer.

-

Add the coelenterazine substrate to each well and incubate to allow for substrate uptake.

-

Add varying concentrations of the test compounds to the wells. Include wells with vehicle only (basal) and a saturating concentration of a known full agonist (maximal stimulation).

-

Incubate the plate for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Signal Detection:

-

Measure the BRET signal using a microplate reader that can simultaneously quantify the light emission from the donor and acceptor fluorophores of the BRET sensor.

-

-

Data Analysis:

-

Calculate the BRET ratio (acceptor emission / donor emission) for each well.

-

Normalize the data to the basal (vehicle) and maximal (full agonist) responses.

-

Plot the normalized response against the logarithm of the test compound concentration.

-

Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) and the Emax (the maximum response relative to the full agonist) from the resulting dose-response curve.

-

Conclusion

The study of TAAR1 ligands, both endogenous and synthetic, is a rapidly evolving field with significant therapeutic potential for a range of neuropsychiatric and metabolic disorders. A thorough understanding of their quantitative pharmacology and the intricate signaling pathways they modulate is paramount for the successful development of novel TAAR1-targeted therapies. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery.

References

- 1. Molecular basis of human trace amine-associated receptor 1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 4. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. TAAR1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | Biochemical and Functional Characterization of the Trace Amine-Associated Receptor 1 (TAAR1) Agonist RO5263397 [frontiersin.org]

- 8. Trace amine–associated receptor 1 (TAAR1) promotes anti-diabetic signaling in insulin-secreting cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of Trace Amine-Associated Receptor 1 Stimulates an Antiapoptotic Signal Cascade via Extracellular Signal-Regulated Kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Trace amine-associated receptor 1 activation silences GSK3β signaling of TAAR1 and D2R heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pharmacological Characterization of Membrane-Expressed Human Trace Amine-Associated Receptor 1 (TAAR1) by a Bioluminescence Resonance Energy Transfer cAMP Biosensor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

The Modulatory Effects of TAAR1 Agonism on Dopaminergic Neuron Firing: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a critical regulator of monoaminergic systems, with a particularly profound influence on dopamine neurotransmission. As an intracellular G protein-coupled receptor, TAAR1 is a promising therapeutic target for a range of neuropsychiatric disorders characterized by dopaminergic dysregulation, including schizophrenia, addiction, and mood disorders. This technical guide provides a comprehensive overview of the effects of TAAR1 agonism on the firing of dopaminergic neurons, detailing the underlying molecular mechanisms, quantitative effects of various ligands, and the experimental protocols used to elucidate these interactions.

Core Concepts: TAAR1 and its Role in the Dopaminergic System

TAAR1 is expressed in key regions of the mesocorticolimbic dopamine system, including the ventral tegmental area (VTA) and the substantia nigra pars compacta (SNc), where the cell bodies of dopaminergic neurons reside.[1] Activation of TAAR1 by its endogenous ligands (trace amines such as β-phenylethylamine and p-tyramine) or synthetic agonists generally leads to a negative modulation of dopaminergic activity.[[“]] This modulation is primarily achieved through two key mechanisms: direct effects on neuronal excitability and interaction with dopamine D2 receptors.

Selective TAAR1 full agonists have been shown to inhibit the firing rate of dopaminergic neurons in the VTA.[3] This inhibitory effect is mediated, at least in part, through the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a subsequent decrease in action potential frequency.[3]

Furthermore, TAAR1 can form heterodimers with dopamine D2 receptors, leading to a complex interplay that modulates downstream signaling pathways.[[“]] This interaction can influence both presynaptic autoreceptor function, thereby affecting dopamine release, and postsynaptic signaling.

Quantitative Effects of TAAR1 Ligands on Dopaminergic Neuron Firing

The following tables summarize the quantitative data on the effects of various TAAR1 ligands on the firing rate of dopaminergic neurons and dopamine release, as reported in the scientific literature.

Table 1: Effects of TAAR1 Agonists on Dopaminergic Neuron Firing Rate

| Agonist Type | Compound | Concentration | Effect on Firing Rate | Reference |

| Full Agonist | RO5166017 | 500 nM | Inhibition | [3][4] |

| Full Agonist | RO5166017 | IC₅₀ = 1.73 nM | Dose-dependent inhibition | [3] |

| Full Agonist | RO5256390 | Not specified | Decrease | [5] |

| Endogenous Agonist | p-Tyramine | 10 µM | Decrease | [6] |

| Partial Agonist | RO5263397 | Not specified | Increase | [1][7] |

| Partial Agonist | RO5203648 | Not specified | Increase | [8] |

Table 2: Effects of TAAR1 Antagonists on Dopaminergic Neuron Firing Rate

| Antagonist | Compound | Concentration | Effect on Firing Rate | Reference |

| Antagonist | EPPTB | 10 nM | 74% Increase | [9][10] |

| Antagonist | EPPTB | Not specified | Increase | [6][11] |

| Antagonist | Compound 22 | 100 µM | 88% Increase | [9][10] |

Table 3: Effects of TAAR1 Ligands on Dopamine Release

| Ligand Type | Compound | Effect on Dopamine Release | Reference |

| Agonist | Not specified | Decrease | [[“]] |

| Antagonist/Knockout | Not specified | Increase | [[“]] |

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, visualize the key signaling pathways and logical relationships involved in TAAR1-mediated modulation of dopaminergic neuron firing.

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol is adapted from standard methods for obtaining whole-cell patch-clamp recordings from dopaminergic neurons in acute brain slices.

1. Brain Slice Preparation:

-

Anesthetize a rodent (e.g., mouse or rat) in accordance with institutional animal care and use committee guidelines.

-

Perform transcardial perfusion with ice-cold, oxygenated (95% O₂ / 5% CO₂) N-methyl-D-glucamine (NMDG)-based artificial cerebrospinal fluid (aCSF) to improve neuronal viability.

-

Rapidly dissect the brain and mount it on a vibratome stage.

-

Submerge the brain in ice-cold, oxygenated NMDG-aCSF.

-

Cut coronal slices (typically 250-300 µm thick) containing the VTA or SNc.

-

Transfer slices to a recovery chamber containing NMDG-aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).

-

Transfer slices to a holding chamber containing standard aCSF oxygenated with 95% O₂ / 5% CO₂ at room temperature for at least 1 hour before recording.

2. Recording Procedure:

-

Place a single slice in the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at a flow rate of 2-3 mL/min.

-

Identify putative dopaminergic neurons in the VTA or SNc based on their location and characteristic large cell bodies.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ when filled with intracellular solution.

-

The intracellular solution typically contains (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, and 0.4 Na-GTP, with the pH adjusted to 7.3 and osmolarity to ~290 mOsm.

-

Approach a neuron with the patch pipette under positive pressure.

-

Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal.

-

Rupture the membrane to achieve the whole-cell configuration.

-

Record spontaneous firing activity in current-clamp mode.

-

After establishing a stable baseline recording, bath-apply the TAAR1 agonist or antagonist at the desired concentration.

-

Record the changes in firing frequency and other electrophysiological properties.

In Vivo Microdialysis for Dopamine Measurement

This protocol outlines the general steps for in vivo microdialysis to measure extracellular dopamine levels in response to TAAR1 agonist administration.

1. Surgical Implantation of Guide Cannula:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Following aseptic procedures, expose the skull and drill a small hole above the target brain region (e.g., nucleus accumbens or striatum).

-

Lower a guide cannula to the desired coordinates and secure it to the skull with dental cement.

-

Insert a dummy cannula to maintain patency and allow the animal to recover for several days.

2. Microdialysis Procedure:

-

On the day of the experiment, gently restrain the animal and replace the dummy cannula with a microdialysis probe of the appropriate length.

-

Place the animal in a testing chamber that allows for free movement.

-

Perfuse the microdialysis probe with aCSF at a constant, slow flow rate (e.g., 1-2 µL/min) using a syringe pump.

-

Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent dopamine degradation.

-

After a stable baseline of dopamine levels is established, administer the TAAR1 agonist systemically (e.g., via intraperitoneal injection) or locally through the dialysis probe (reverse dialysis).

-

Continue collecting dialysate samples to monitor the change in extracellular dopamine concentrations over time.

3. Sample Analysis:

-

Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Quantify the dopamine concentration in each sample by comparing the peak height or area to that of known standards.

Conclusion

The activation of TAAR1 presents a powerful mechanism for modulating the activity of dopaminergic neurons. Full TAAR1 agonists typically exert an inhibitory effect on neuronal firing, primarily through the activation of GIRK channels. In contrast, partial agonists and antagonists can lead to an increase in firing rate. The intricate interplay between TAAR1 and D2 receptors further refines the regulatory control over the dopamine system. The experimental protocols detailed herein provide a robust framework for researchers to further investigate the nuanced effects of novel TAAR1 ligands. A thorough understanding of these mechanisms is paramount for the continued development of TAAR1-targeted therapeutics for a spectrum of neuropsychiatric conditions.

References

- 1. The selective TAAR1 partial agonist RO5263397 promoted novelty recognition memory in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. consensus.app [consensus.app]

- 3. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Case for TAAR1 as a Modulator of Central Nervous System Function [frontiersin.org]

- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace amine-associated receptor 1 and drug abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TAAR1 and Psychostimulant Addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Behavioral Effects of a Potential Novel TAAR1 Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 11. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg - PMC [pmc.ncbi.nlm.nih.gov]

TAAR1 Agonist Modulation of Glutamatergic Systems: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trace Amine-Associated Receptor 1 (TAAR1) has emerged as a promising therapeutic target for a variety of neuropsychiatric disorders, owing to its significant role in modulating monoaminergic and glutamatergic neurotransmission.[1] While much of the initial focus has been on its interplay with the dopamine system, a growing body of evidence highlights the critical influence of TAAR1 agonists on glutamatergic systems.[2][3] This guide provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to the modulation of glutamatergic systems by TAAR1 agonists. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and leverage this novel therapeutic pathway.

Core Concepts of TAAR1 and Glutamatergic Interaction

TAAR1 is a G protein-coupled receptor (GPCR) that is expressed in key brain regions associated with mood, cognition, and reward, including the prefrontal cortex (PFC), hippocampus, and striatum.[3][4] Its activation by endogenous trace amines or synthetic agonists initiates a cascade of intracellular signaling events that ultimately impact neuronal excitability and neurotransmitter release.

The interaction between TAAR1 and the glutamatergic system is multifaceted. TAAR1 activation has been shown to modulate both presynaptic glutamate release and postsynaptic glutamate receptor function, including N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[5][6] This modulation appears to be state-dependent, with TAAR1 agonists capable of reducing spontaneous glutamatergic transmission while potentiating evoked responses.[7][8] This dual action suggests a role for TAAR1 in enhancing signal-to-noise in glutamatergic circuits, a function that is often disrupted in neuropsychiatric conditions.